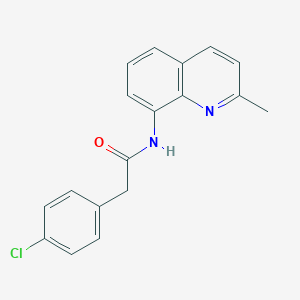![molecular formula C21H24ClN3O3 B244223 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244223.png)
2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). This compound has been found to be effective in treating various types of cancers and autoimmune diseases.
Mechanism of Action
2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide targets the protein kinase BTK, which is a key regulator of B-cell receptor signaling. By inhibiting BTK, 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide blocks the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This mechanism of action makes 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been found to induce apoptosis (cell death) in cancer cells and suppress the proliferation of B-cells. 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been shown to reduce the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. In addition, 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been found to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has several advantages for lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying B-cell signaling pathways. 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been shown to be effective in a wide range of cancer and autoimmune disease models, making it a versatile compound for preclinical studies. However, 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its pharmacological properties. In addition, 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the development of 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. One area of focus is the optimization of dosing regimens to maximize efficacy and minimize toxicity. Another area of interest is the development of combination therapies, where 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is used in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for more research on the potential applications of 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide in other diseases, such as solid tumors and viral infections.
Conclusion
In conclusion, 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is a promising small molecule inhibitor that targets the protein kinase BTK. It has shown efficacy in treating various types of cancers and autoimmune diseases, and has a well-defined mechanism of action. 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has several advantages for lab experiments, but more research is needed to fully understand its pharmacological properties. There are several future directions for the development of 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, including the optimization of dosing regimens and the development of combination therapies. Overall, 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has the potential to be a valuable therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Synthesis Methods
The synthesis of 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves several steps, including the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-chloro-2-(chloromethyl)phenyl acetate. This intermediate is then reacted with 4-(4-propanoylpiperazin-1-yl)aniline to form the final product, 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. The synthesis of 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been optimized to ensure high yield and purity.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating various types of cancers, including lymphoma, leukemia, and multiple myeloma. 2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also shown promising results in treating autoimmune diseases such as rheumatoid arthritis and lupus. The compound has been tested in preclinical studies and clinical trials, and has demonstrated good safety and efficacy profiles.
properties
Molecular Formula |
C21H24ClN3O3 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-2-21(27)25-13-11-24(12-14-25)17-9-7-16(8-10-17)23-20(26)15-28-19-6-4-3-5-18(19)22/h3-10H,2,11-15H2,1H3,(H,23,26) |
InChI Key |
KTTXGCPAHAFTBD-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B244140.png)
![N-[(3E)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B244142.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B244143.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide](/img/structure/B244144.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B244145.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2-methylpropanamide](/img/structure/B244146.png)
![2-(2-chlorophenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244148.png)
![N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B244151.png)
![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)


![5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B244158.png)
![N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B244162.png)
![N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244163.png)